3-Chloro-5-methoxybenzenesulfonyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6Cl2O3S |
|---|---|
Molecular Weight |
241.09 g/mol |
IUPAC Name |
3-chloro-5-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C7H6Cl2O3S/c1-12-6-2-5(8)3-7(4-6)13(9,10)11/h2-4H,1H3 |
InChI Key |
ACOLYCXJBCTGHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 5 Methoxybenzenesulfonyl Chloride
Established Synthesis Routes
The traditional preparation of 3-Chloro-5-methoxybenzenesulfonyl chloride relies on foundational reactions in organic chemistry, primarily involving electrophilic aromatic substitution on a pre-functionalized benzene (B151609) ring.
Sulfonation of Substituted Aromatic Precursors Followed by Chlorination
This two-step approach is a classic and widely practiced method for preparing aromatic sulfonyl chlorides. The synthesis begins with the sulfonation of a suitable precursor, followed by a chlorination step to convert the resulting sulfonic acid into the desired sulfonyl chloride.
The logical starting material for this synthesis is 1-chloro-3-methoxybenzene (also known as 3-chloroanisole). nih.govnist.govmatrix-fine-chemicals.com The methoxy (B1213986) group and the chlorine atom direct the electrophilic sulfonation reaction. The sulfonic acid group is introduced onto the aromatic ring, yielding 3-chloro-5-methoxybenzenesulfonic acid. This intermediate is then converted to the final product. The chlorination of the sulfonic acid is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.orggoogle.com
Reaction Scheme:
Sulfonation: 1-chloro-3-methoxybenzene → 3-chloro-5-methoxybenzenesulfonic acid
Chlorination: 3-chloro-5-methoxybenzenesulfonic acid → this compound
| Step | Reagent(s) | Typical Conditions |
| Sulfonation | Concentrated Sulfuric Acid (H₂SO₄) or Fuming Sulfuric Acid (Oleum) | Heating |
| Chlorination | Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) | Heating, often in an inert solvent |
Chlorination of Methoxybenzene Derivatives with Sulfonylating Agents
This route involves the direct introduction of the chlorosulfonyl group (–SO₂Cl) onto a methoxybenzene derivative. In the context of synthesizing this compound, the starting material is again 1-chloro-3-methoxybenzene. nih.gov This process is a direct chlorosulfonation reaction.
Chlorosulfonic acid (ClSO₃H) is a powerful and commonly used reagent for this transformation. pageplace.de It acts as both the sulfonating agent and the source of chlorine. The reaction is typically carried out by treating the aromatic substrate with an excess of chlorosulfonic acid. pageplace.degoogle.com The reaction is highly exothermic and requires careful temperature control.
Direct Chlorosulfonation of Substituted Aromatic Compounds
Direct chlorosulfonation is a prominent method for the industrial and laboratory-scale synthesis of aromatic sulfonyl chlorides. pageplace.de This method consolidates the sulfonation and chlorination steps into a single pot reaction. For the target molecule, 1-chloro-3-methoxybenzene is treated directly with chlorosulfonic acid. pageplace.degoogle.com
The reaction proceeds via electrophilic aromatic substitution, where the electrophile is generated from chlorosulfonic acid. The regioselectivity is governed by the directing effects of the existing chloro and methoxy substituents on the benzene ring. To drive the reaction to completion and improve yields, a co-reagent such as thionyl chloride may be added. google.com The process often involves heating the reaction mixture, followed by quenching in ice water to precipitate the sulfonyl chloride product. google.com
| Starting Material | Reagent(s) | Key Conditions |
| 1-Chloro-3-methoxybenzene | Chlorosulfonic acid (excess) | Careful temperature control, dropwise addition |
| 1-Chloro-3-methoxybenzene | Chlorosulfonic acid, Thionyl chloride | Heating, followed by quenching on ice |
Advanced Synthetic Strategies
More sophisticated methods have been developed to overcome some of the limitations of traditional routes, such as harsh reaction conditions or the formation of isomeric byproducts.
Diazotization-Chlorosulfonylation Reactions (Meerwein-Type Reactions)
The Meerwein arylation reaction, traditionally known for C-C bond formation, has been adapted for the synthesis of sulfonyl chlorides. wikipedia.orgthermofisher.com This pathway begins with an aromatic amine, which is converted into a diazonium salt. This salt is then reacted with sulfur dioxide in the presence of a copper salt catalyst to yield the corresponding arylsulfonyl chloride. acs.org
To synthesize this compound via this route, the required starting material would be 3-amino-5-methoxybenzenesulfonic acid or a related aniline (B41778) derivative. The core of the reaction involves the reduction of the diazonium salt by a copper(I) catalyst, which generates an aryl radical. This radical then reacts with sulfur dioxide to form a sulfonyl radical, which is subsequently trapped by a chlorine atom to form the final product. acs.org
General Steps for Meerwein-type Sulfonyl Chloride Synthesis:
Diazotization: An aromatic amine is treated with a nitrosating agent (e.g., sodium nitrite) in an acidic medium to form an aryldiazonium salt.
Sulfonylchlorination: The diazonium salt reacts with sulfur dioxide (SO₂) in the presence of a copper(I) or copper(II) chloride catalyst. thermofisher.comacs.org
Challenges with the conventional Meerwein method include the potential for side reactions, such as the Sandmeyer reaction, and the low-to-moderate yields often observed. acs.orgnih.gov
A significant advancement in the Meerwein-type reaction is the in situ generation of the diazonium salt. nih.gov Instead of isolating the potentially unstable diazonium salt, it is formed directly in the reaction vessel and consumed as it is generated. This is often achieved by using an organic nitrite (B80452), such as tert-butyl nitrite (t-BuONO), as the diazotizing agent in a non-aqueous solvent. nih.gov
Catalytic Systems in Diazotization-Mediated Sulfonylation
The synthesis of aryl sulfonyl chlorides from anilines via a diazotization-sulfonylation reaction, a variant of the Sandmeyer reaction, is a powerful method due to the ready availability of aniline precursors and precise regiochemical control. This process involves the conversion of an aromatic amine, in this case, 3-chloro-5-methoxyaniline (B31984), into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a catalyst to yield the sulfonyl chloride.
The classical approach, first detailed by Meerwein et al., involves generating the diazonium salt using sodium nitrite in an acidic medium (e.g., a mixture of hydrochloric and acetic acid). durham.ac.uk This intermediate is then introduced to a solution of sulfur dioxide in acetic acid, catalyzed by copper salts. durham.ac.uk Copper(I) chloride (CuCl) is often preferred, though copper(II) chloride (CuCl₂) is also effective, as it is believed to be reduced in situ to the active Cu(I) species by sulfur dioxide. durham.ac.ukresearchgate.net The catalytic cycle involves a single electron transfer (SET) from the copper(I) catalyst to the diazonium ion, generating an aryl radical. This radical then reacts with sulfur dioxide, and subsequent chlorine atom transfer from a copper(II) chloride species furnishes the final aryl sulfonyl chloride and regenerates the copper(I) catalyst.
Recent advancements have focused on developing more sustainable and milder catalytic systems. Photocatalysis, in particular, has emerged as a promising alternative to traditional copper-catalyzed methods. nih.gov Heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide) (K-PHI), can mediate the conversion of arenediazonium salts to sulfonyl chlorides under visible light irradiation at room temperature. nih.gov This method offers high tolerance for various functional groups and avoids the use of transition metal catalysts, aligning with green chemistry principles. nih.gov In this system, the photocatalyst, upon light absorption, facilitates the reduction of the diazonium salt to an aryl radical, which then proceeds through a similar mechanism involving sulfur dioxide to form the desired sulfonyl chloride.
| Catalyst System | Precursor | Key Reagents | Conditions | Advantages |
| Copper(I) Chloride | 3-Chloro-5-methoxyaniline | NaNO₂, HCl, SO₂, Acetic Acid | Low temperature (0-5 °C) | Well-established, good yields |
| Photocatalysis (K-PHI) | 3-Chloro-5-methoxybenzenediazonium salt | SO₂, Thionyl Chloride | Visible light, room temperature | Metal-free, mild conditions, sustainable |
Conversion from Arylsulfonic Acids and Their Salts
A common and direct route to this compound involves the chlorination of its corresponding sulfonic acid, 3-chloro-5-methoxybenzenesulfonic acid, or its salts (e.g., sodium 3-chloro-5-methoxybenzenesulfonate). This transformation is typically accomplished using strong chlorinating agents.
Historically, phosphorus pentachloride (PCl₅) has been used to convert sodium benzenesulfonates to benzenesulfonyl chlorides by heating the mixture, often in a flask fitted with a reflux condenser. orgsyn.org An alternative method utilizes phosphorus oxychloride (POCl₃) with the sodium salt of the sulfonic acid, which can also provide good yields. orgsyn.org
A more prevalent laboratory and industrial method employs chlorosulfonic acid (ClSO₃H). This reagent can both introduce a sulfonic acid group onto an aromatic ring and convert an existing sulfonic acid into a sulfonyl chloride. When starting with 3-chloro-5-methoxybenzenesulfonic acid, the reaction with chlorosulfonic acid, sometimes in the presence of a co-reagent like thionyl chloride (SOCl₂), effectively dehydrates and chlorinates the sulfonic acid moiety. For instance, N-phenethyl-5-chloro-2-methoxybenzamide can be converted to the corresponding benzenesulfonic acid with chlorosulfonic acid, which is then treated with thionyl chloride to yield the sulfonyl chloride. google.com Similarly, mixing a sulfonic acid salt with phosphorus oxychloride is a viable route for producing sulfonyl chlorides. mdpi.com
These methods are generally robust and high-yielding but require careful handling due to the corrosive and hazardous nature of the reagents involved, such as PCl₅, POCl₃, and chlorosulfonic acid.
| Chlorinating Agent | Substrate | Typical Conditions | Key Features |
| Phosphorus Pentachloride (PCl₅) | Sodium 3-chloro-5-methoxybenzenesulfonate | Heating (e.g., 170-180 °C) | Established method, solid reagent |
| Phosphorus Oxychloride (POCl₃) | Sodium 3-chloro-5-methoxybenzenesulfonate | Heating | Liquid reagent, often used with salts |
| Chlorosulfonic Acid (ClSO₃H) | 3-Chloro-5-methoxybenzenesulfonic acid | Often with SOCl₂ | Powerful reagent, can also sulfonate |
| Thionyl Chloride (SOCl₂) | 3-Chloro-5-methoxybenzenesulfonic acid | Often used with chlorosulfonic acid | Common chlorinating agent |
Oxidation and Halogenation of Sulfur-Containing Aromatic Precursors
The synthesis of this compound can also be achieved by the oxidative chlorination of suitable sulfur-containing precursors, such as 3-chloro-5-methoxythiophenol or bis(3-chloro-5-methoxyphenyl) disulfide. This approach involves the simultaneous oxidation of the sulfur atom and its chlorination to form the sulfonyl chloride group.
A variety of oxidizing systems have been developed for this transformation. organic-chemistry.org Reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source (e.g., tetrabutylammonium (B224687) chloride) and water can effectively convert thiols to sulfonyl chlorides in a one-pot reaction. organic-chemistry.org Kinetic studies on the oxidation of aromatic sulfides with NCS have shown that the reaction proceeds via the formation of a chlorosulfonium ion intermediate. rsc.org
Another powerful method utilizes hydrogen peroxide (H₂O₂) in combination with a chlorinating agent. The system of H₂O₂ and thionyl chloride (SOCl₂) is a highly reactive reagent for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.org Alternatively, a mixture of a nitrate (B79036) salt (e.g., ammonium (B1175870) nitrate) and chlorotrimethylsilane (B32843) (TMSCl) can be used for the oxidative chlorination of both thiols and disulfides, offering high selectivity and yields under mild conditions. organic-chemistry.org More recently, electrochemical methods have been developed for the synthesis of related sulfonyl fluorides from thiols and potassium fluoride (B91410), suggesting a potential pathway for sulfonyl chlorides as well. acs.org These electrochemical approaches are environmentally benign as they avoid the need for chemical oxidants. acs.org
| Precursor | Oxidizing System | Key Features |
| 3-Chloro-5-methoxythiophenol | N-Chlorosuccinimide (NCS) / H₂O | One-pot synthesis, mild conditions |
| 3-Chloro-5-methoxythiophenol | H₂O₂ / SOCl₂ | Highly reactive, short reaction times |
| Bis(3-chloro-5-methoxyphenyl) disulfide | HNO₃ / HCl / O₂ | Can be adapted for flow chemistry |
| 3-Chloro-5-methoxythiophenol | Electrochemical Oxidation | Environmentally benign, avoids chemical oxidants |
Mechanochemical Synthesis Approaches for Sulfonylation
Mechanochemistry, which utilizes mechanical force (e.g., from ball milling) to induce chemical reactions, is an emerging sustainable technique in organic synthesis. It often allows for solvent-free or low-solvent reactions, reducing waste and sometimes enabling transformations that are difficult in solution.
While specific examples for the synthesis of this compound via mechanochemistry are not widely reported, the principles have been applied to related transformations. For instance, the synthesis of sulfonyl fluorides, sulfonimidoyl fluorides, and sulfoxyl fluorides has been successfully demonstrated under solvent-free mechanochemical conditions in a mixer mill. youtube.com In a typical procedure, a stable sulfur(VI) imidazole (B134444) precursor is milled with a fluoride source like potassium bifluoride (KHF₂) to achieve the desired product. youtube.com
This methodology could be conceptually extended to the synthesis of sulfonyl chlorides. A potential mechanochemical route could involve milling a stable precursor, such as sodium 3-chloro-5-methoxybenzenesulfonate, with a solid chlorinating agent like phosphorus pentachloride or oxalyl chloride in the presence of a catalyst. The high energy imparted by milling could facilitate the solid-state reaction, potentially at lower temperatures and with shorter reaction times compared to conventional heating methods, while minimizing the use of hazardous solvents. This approach represents a frontier in sulfonyl chloride synthesis, promising greener and more efficient processes.
Continuous Flow Chemistry Applications in Sulfonyl Chloride Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of sulfonyl chlorides, including enhanced safety, precise control over reaction parameters, and improved scalability. rsc.org The high exothermicity and use of hazardous reagents common in sulfonyl chloride synthesis can be managed more effectively in the small, well-mixed environment of a flow reactor, mitigating risks of thermal runaway. rsc.org
N-Chloroamides have been identified as effective reagents for the oxidative chlorination of thiols and disulfides to sulfonyl chlorides within continuous flow systems. rsc.org A notable example is the use of 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent for this transformation. rsc.orgrsc.org
In a typical setup, a solution of the thiol or disulfide precursor is mixed with a solution of DCH in a microreactor. The precise control over residence time, temperature, and stoichiometry afforded by the flow system allows for rapid optimization of reaction conditions. rsc.org Studies have shown that increasing the temperature (e.g., from 20 °C to 60 °C) can significantly improve conversion and yield. rsc.org The use of a small reactor volume (e.g., 639 μL) and short residence times (e.g., 41 seconds) can lead to remarkably high space-time yields, demonstrating the efficiency of this approach. rsc.org
This continuous flow protocol not only improves safety but also provides insights into reaction kinetics and mechanisms. The ability to safely handle reactive intermediates and precisely control exothermic reactions makes flow chemistry a highly attractive platform for the synthesis of this compound from its corresponding thiol or disulfide precursor. rsc.org
Challenges and Optimizations in Synthetic Procedures
The synthesis of this compound, while achievable through various routes, is not without its challenges. Key issues include the handling of hazardous reagents, control of reaction conditions, and optimization of yield and purity.
A primary challenge lies in the use of highly corrosive and reactive chemicals such as chlorosulfonic acid, thionyl chloride, and phosphorus halides. orgsyn.orggoogle.com These substances require specialized handling procedures and equipment to ensure safety. The reactions are often highly exothermic, necessitating careful temperature control to prevent side reactions and decomposition of the product. rsc.org In batch processes, inefficient mixing can lead to localized hot spots, reducing yield and purity.
Optimization strategies often focus on mitigating these challenges. The shift towards catalytic methods, such as the copper-catalyzed or photocatalytic diazotization-sulfonylation, reduces the reliance on stoichiometric amounts of harsh reagents. durham.ac.uknih.gov In the conversion from sulfonic acids, careful control of temperature and the order of reagent addition are critical. orgsyn.org
Continuous flow chemistry represents a significant optimization. durham.ac.ukrsc.org By performing reactions in microreactors, heat and mass transfer are dramatically improved, allowing for exquisite control over exothermic processes and enhancing safety. rsc.org This technology enables the use of reaction conditions that would be unsafe in a large-scale batch reactor. Furthermore, flow systems allow for rapid screening of reaction parameters, such as temperature, residence time, and reagent stoichiometry, leading to faster process optimization and higher yields. rsc.orgnih.gov The development of one-pot procedures, where a precursor is converted to the sulfonyl chloride and then reacted in situ with a nucleophile, also represents an optimization by reducing the number of isolation and purification steps. nih.gov
Minimization of Undesired By-products and Competing Reactions
The generation of a pure chemical entity is contingent on suppressing side reactions that lead to impurities. In the synthesis of this compound, the nature and prevalence of by-products are highly dependent on the chosen synthetic route.
Route 1: Chlorosulfonation of 3-Chloroanisole (B146291)
Direct chlorosulfonation involves the reaction of 3-chloroanisole with a chlorosulfonating agent, typically chlorosulfonic acid (ClSO₃H). pageplace.de The primary challenge in this electrophilic aromatic substitution reaction is controlling the position of the incoming sulfonyl chloride group (regioselectivity). The substituent groups on the aromatic ring—the methoxy (-OCH₃) and chloro (-Cl) groups—direct the electrophile.
The methoxy group is a powerful activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. On the 3-chloroanisole (1-chloro-3-methoxybenzene) ring, both groups direct the incoming electrophile to positions 2, 4, and 6. This leads to a mixture of isomeric sulfonyl chloride products, with the desired this compound (substitution at position 5) not being a favored product. The primary by-products are the various regioisomers.
Other competing reactions include:
Di-sulfonation: If the reaction conditions are too harsh (e.g., high temperature or excess chlorosulfonic acid), a second sulfonyl chloride group can be introduced onto the ring, leading to di-sulfonated by-products.
Hydrolysis: Sulfonyl chlorides are reactive and can hydrolyze to the corresponding sulfonic acid in the presence of water. This can occur during the reaction or the aqueous workup phase. google.com
Table 1: Predicted Isomeric By-products from Chlorosulfonation of 3-Chloroanisole This table illustrates the expected major isomeric products based on the directing effects of the methoxy and chloro substituents. The distribution is qualitative and serves to highlight the challenge of regioselectivity.
| Compound Name | Position of Sulfonation | Status |
|---|---|---|
| 2-Chloro-4-methoxybenzenesulfonyl chloride | Position 6 (para to -Cl, ortho to -OCH₃) | Major By-product |
| 4-Chloro-2-methoxybenzenesulfonyl chloride | Position 2 (ortho to both -Cl and -OCH₃) | Major By-product |
| 2-Chloro-6-methoxybenzenesulfonyl chloride | Position 4 (para to -OCH₃, ortho to -Cl) | Major By-product |
| This compound | Position 5 | Desired Product (Minor) |
Route 2: Sandmeyer-type Reaction of 3-Chloro-5-methoxyaniline
This route offers superior regioselectivity as the starting material, 3-chloro-5-methoxyaniline, already possesses the required 1,3,5-substitution pattern. echemi.comsielc.com The synthesis involves two main steps: the conversion of the aniline to a diazonium salt, followed by its reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. orgsyn.org
Despite the regiochemical advantage, competing reactions can still lead to by-products:
Phenol Formation: Diazonium salts are susceptible to reaction with water, especially at elevated temperatures, which leads to the formation of 3-chloro-5-methoxyphenol (B1581831) as a significant impurity.
Azo Coupling: The diazonium salt can react with the unreacted starting aniline to form colored azo-dye impurities.
Strategies for Enhanced Reaction Yields and Purity
Optimizing reaction conditions is paramount to maximizing the yield of this compound while ensuring high purity.
For the Chlorosulfonation Route:
Given the inherent lack of regioselectivity, achieving a high yield of the pure desired isomer is exceptionally difficult. Strategies primarily focus on minimizing side reactions rather than controlling isomerism.
Temperature Control: Maintaining low reaction temperatures helps to reduce the rate of potential di-sulfonation.
Stoichiometry: Using a controlled molar ratio of chlorosulfonic acid can limit the formation of di-substituted products.
For the Sandmeyer-type Reaction Route:
This method provides a more practical path to high yield and purity. The key is meticulous control over the reaction parameters. orgsyn.org
Low-Temperature Diazotization: The formation of the diazonium salt from 3-chloro-5-methoxyaniline must be conducted at low temperatures, typically between 0°C and 5°C. Maintaining the temperature below -5°C can be even more effective at preventing the formation of dark-colored by-products and minimizing the hydrolysis to the corresponding phenol. orgsyn.org
Catalyst and Reagent Preparation: The reaction of the diazonium salt is catalyzed by cuprous chloride (CuCl), which is added to a solution saturated with sulfur dioxide. orgsyn.org Ensuring the activity of the catalyst and complete saturation of the solvent (e.g., acetic acid) with SO₂ is crucial for driving the reaction to completion. orgsyn.org
Controlled Addition: The diazonium salt solution should be added in portions to the SO₂/CuCl mixture, allowing for careful management of the reaction temperature and any gas evolution. orgsyn.org
Thorough Workup: After the reaction is complete, the crude product is typically isolated by quenching the mixture in ice water. To achieve high purity, the precipitated solid must be washed extensively with cold water to remove occluded copper salts and acids, which can be detrimental to the stability and purity of the final product. orgsyn.org
Table 2: Influence of Reaction Parameters on Yield and Purity via Sandmeyer Reaction
| Parameter | Standard Condition | Deviation | Observed Outcome on Yield/Purity |
|---|---|---|---|
| Diazotization Temperature | 0-5 °C | > 10 °C | Decreased yield due to diazonium salt decomposition and formation of phenolic by-products. orgsyn.org |
| Catalyst | Cuprous Chloride (CuCl) | Absence or inactive catalyst | Reaction fails or proceeds with very low conversion, significantly reducing yield. orgsyn.org |
| SO₂ Concentration | Saturated Solution | Insufficient SO₂ | Incomplete reaction, leaving unreacted diazonium salt which can decompose during workup, lowering yield and purity. |
| Product Washing | Copious washing with cold water | Insufficient washing | Product contaminated with copper salts and acids, resulting in lower purity. orgsyn.org |
Reactivity and Mechanistic Investigations of 3 Chloro 5 Methoxybenzenesulfonyl Chloride
Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety
The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that readily undergoes nucleophilic substitution. The strong electron-withdrawing capacity of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.
Synthesis of Sulfonate Esters
Sulfonyl chlorides are key precursors for the synthesis of sulfonate esters through reaction with alcohols or phenols. This transformation is crucial as it converts a poor leaving group (hydroxyl) into a good leaving group (sulfonate), facilitating subsequent substitution or elimination reactions. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the HCl byproduct.
The reaction of 3-Chloro-5-methoxybenzenesulfonyl chloride with an alcohol (R-OH) would yield the corresponding 3-chloro-5-methoxyphenyl sulfonate ester.
Table 3: Predicted Synthesis of Sulfonate Esters
| Reactant 1 | Reactant 2 (Alcohol) | Predicted Product |
| This compound | Methanol | Methyl 3-chloro-5-methoxybenzenesulfonate |
| This compound | Ethanol | Ethyl 3-chloro-5-methoxybenzenesulfonate |
| This compound | Phenol | Phenyl 3-chloro-5-methoxybenzenesulfonate |
Exploration of Other Nucleophilic Transformations
Beyond reactions with amines and alcohols, the sulfonyl chloride moiety can react with a variety of other nucleophiles. For instance, hydrolysis with water leads to the formation of the corresponding sulfonic acid, 3-chloro-5-methoxybenzenesulfonic acid. Reaction with fluoride (B91410) ions can convert the sulfonyl chloride to the corresponding sulfonyl fluoride, a functional group with distinct reactivity, particularly in the context of "click chemistry."
Aromatic Ring Reactivity and Transformations
The reactivity of the benzene (B151609) ring in this compound towards substitution is influenced by the existing substituents. The chloro and sulfonyl chloride groups are electron-withdrawing and deactivating, while the methoxy (B1213986) group is electron-donating and activating. masterorganicchemistry.com
In electrophilic aromatic substitution (S_EAr), a reaction characteristic of aromatic compounds, the substituents direct the incoming electrophile to specific positions on the ring. wikipedia.org The methoxy group is an ortho, para-director, while the chloro and sulfonyl chloride groups are also ortho, para-directors, albeit deactivating ones. The directing effects of these groups would compete, and the outcome of an electrophilic substitution would depend on the specific reaction conditions and the nature of the electrophile. The positions ortho to the methoxy group (C4 and C6) and ortho to the chloro group (C2 and C4) would be the most likely sites of attack. Steric hindrance from the bulky sulfonyl chloride group might also influence the regioselectivity.
Detailed experimental studies on the specific aromatic ring transformations of this compound are not widely available, but its reactivity can be inferred from these established principles of aromatic chemistry.
Electrophilic Aromatic Substitution on the Benzene Ring
Further substitution on the aromatic ring of this compound is a complex process due to the presence of three distinct substituents, each exerting its own directing influence. The potential sites for electrophilic attack are the C2, C4, and C6 positions. The outcome of such reactions is determined by the cumulative electronic and steric effects of the existing chloro, methoxy, and sulfonyl chloride groups.
The orientation of incoming electrophiles is primarily controlled by the directing effects of the substituents already present on the benzene ring. beilstein-journals.org In the case of this compound, the methoxy group (-OCH₃), the chloro group (-Cl), and the sulfonyl chloride group (-SO₂Cl) all influence the position of further substitution.
Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and an ortho, para-director. acs.org This is due to its strong electron-donating resonance effect (+R), which involves the lone pair of electrons on the oxygen atom delocalizing into the benzene ring. acs.orgacs.org This effect increases the electron density at the positions ortho (C4, C6) and para (C2) to the methoxy group, making them more susceptible to electrophilic attack. acs.org
Sulfonyl Chloride Group (-SO₂Cl): The sulfonyl chloride group is a strongly deactivating group and a meta-director. Its powerful electron-withdrawing inductive and resonance effects (-I, -R) significantly reduce the electron density of the ring, particularly at the ortho and para positions.
When multiple substituents are present, the most powerfully activating group generally dictates the position of substitution. cdnsciencepub.com In this molecule, the methoxy group is the strongest activating director. The chloro group also directs to the same positions (C2, C4, C6). Therefore, electrophilic substitution is strongly favored at these positions over the C3 and C5 positions, which are occupied. The strongly deactivating meta-directing sulfonyl chloride group at C1 further disfavors substitution at its ortho positions (C2, C6) and para position (C4), but this effect is generally overcome by the powerful activating influence of the methoxy group. The final regiochemical outcome will be a mixture, with the precise ratio depending on the specific electrophile and reaction conditions, including steric hindrance. beilstein-journals.org
| Substituent | Position | Electronic Effect | Directing Influence | Target Positions for Substitution |
|---|---|---|---|---|
| -OCH₃ | C5 | Activating (+R > -I) | Ortho, Para | C2, C4, C6 |
| -Cl | C3 | Deactivating (-I > +R) | Ortho, Para | C2, C4, C6 |
| -SO₂Cl | C1 | Strongly Deactivating (-I, -R) | Meta | C3, C5 (already substituted) |
Transition Metal-Catalyzed Coupling Reactions Involving Aromatic Halogen
The chlorine atom attached to the benzene ring provides a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are often more challenging substrates than the corresponding bromides or iodides, but significant progress has been made in developing effective catalytic systems. cdnsciencepub.com
Palladium-based catalysts are widely used for such transformations. osti.govnih.gov Reactions like the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Buchwald-Hartwig amination (using amines) can be employed to functionalize the C-Cl bond. osti.gov A critical consideration for this compound is the potential for competitive reaction at the sulfonyl chloride moiety. Some palladium-catalyzed reactions are known to proceed via desulfitative coupling, cleaving the C-S bond. osti.govresearchgate.net However, studies have shown that it is possible to achieve selective coupling at the C-Cl bond without cleaving the carbon-halogen bond by carefully selecting the catalyst, ligands, and reaction conditions. osti.gov Copper-catalyzed systems have also emerged as powerful tools for the N-arylation of various nucleophiles, including sulfonamides, with aryl chlorides. cdnsciencepub.comrsc.org
| Reaction Name | Coupling Partner | Catalyst System (Examples for Aryl Chlorides) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar'-B(OH)₂ | Pd(OAc)₂, SPhos, K₃PO₄ | C-C |
| Stille Coupling | Ar'-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C |
| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, BINAP, NaOt-Bu | C-N |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (sp) |
| Copper-Catalyzed N-Arylation | Sulfonamide | Cu₂O, 4-hydroxypicolinamide | C-N |
Hydrolysis and Solvolysis Pathways
The sulfonyl chloride group is susceptible to nucleophilic attack by water (hydrolysis) or other solvent molecules (solvolysis), leading to the formation of the corresponding 3-chloro-5-methanesulfonic acid and hydrochloric acid. cdnsciencepub.com
RSO₂Cl + H₂O → RSO₃H + HCl
Kinetic and mechanistic studies on a variety of substituted benzenesulfonyl chlorides suggest that these reactions typically proceed through a bimolecular nucleophilic substitution (Sₙ2-type) mechanism. acs.orgnih.gov The reaction involves the attack of a nucleophile (e.g., a water molecule) on the electrophilic sulfur atom. This process is believed to proceed via a trigonal bipyramidal transition state. cdnsciencepub.comosti.gov
The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring.
Electron-withdrawing groups (like the -Cl at C3) generally increase the rate of hydrolysis. They enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.
Kinetic and Detailed Mechanistic Studies of Chlorosulfonation Reactions
The synthesis of this compound is typically achieved through the electrophilic chlorosulfonation of 1-chloro-3-methoxybenzene. This reaction involves the substitution of a hydrogen atom on the aromatic ring with a -SO₂Cl group. Chlorosulfonic acid (ClSO₃H) is a common reagent for this transformation. cdnsciencepub.comnih.gov
The direct chlorosulfonation of aromatic compounds with chlorosulfonic acid is a classic electrophilic aromatic substitution (EAS) reaction. The precise nature of the active electrophile has been a subject of investigation. At lower temperatures, the reaction is believed to proceed via an equilibrium that generates the chlorosulfonium ion, SO₂Cl⁺, which then acts as the key electrophilic species.
3 ClSO₂OH ⇌ SO₂Cl⁺ + 2 SO₃Cl⁻ + H₃O⁺
At higher temperatures, dissociation of chlorosulfonic acid can generate sulfur trioxide (SO₃), which can also act as an electrophile, leading initially to a sulfonic acid that is subsequently converted to the sulfonyl chloride. The reaction mechanism can be sensitive to conditions, including temperature and the concentration of the reagents.
The mechanism of electrophilic aromatic substitution, including chlorosulfonation, generally proceeds in two steps.
Formation of the Arenium Ion (Sigma Complex): The electrophile (e.g., SO₂Cl⁺) attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically slow and is the rate-determining step of the reaction.
Deprotonation: A weak base, such as the chloride ion or a bisulfate ion present in the reaction mixture, removes a proton from the sp³-hybridized carbon of the arenium ion. This is a fast step that restores the aromaticity of the ring, yielding the final sulfonyl chloride product.
| Mechanistic Feature | Description |
|---|---|
| Reaction Type | Electrophilic Aromatic Substitution (EAS) |
| Key Electrophile | Chlorosulfonium ion (SO₂Cl⁺) or Sulfur Trioxide (SO₃) |
| Intermediate | Resonance-stabilized carbocation (Arenium ion / Sigma complex) |
| Rate-Determining Step | Attack of the electrophile on the aromatic ring to form the arenium ion. |
| Reaction Order | Typically follows second-order kinetics (first-order in each reactant). |
Influence of Solvent and Reaction Conditions on Reaction Mechanisms
The mechanism of nucleophilic substitution at the sulfur atom of this compound, like other arenesulfonyl chlorides, is profoundly influenced by the nature of the solvent and the reaction conditions. Generally, the solvolysis of arenesulfonyl chlorides is considered to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. beilstein-journals.org This pathway involves the direct attack of a nucleophile on the sulfur atom, leading to a transition state with a pentacoordinate sulfur center, followed by the departure of the chloride leaving group.
The solvent plays a crucial role in stabilizing the reactants, transition state, and products, thereby influencing the reaction rate. For SN2-type reactions of sulfonyl chlorides, solvent properties such as polarity, nucleophilicity, and hydrogen-bonding capacity are of paramount importance.
A review of the solvolysis of various alkanesulfonyl and arenesulfonyl chlorides indicates that these reactions are typically bimolecular. beilstein-journals.org Early studies on the solvolysis of benzenesulfonyl chloride and its substituted derivatives in aqueous acetone (B3395972) showed relatively small differences in reaction rates with changes in substituents, which is consistent with an SN2 mechanism. beilstein-journals.org For instance, the rates of solvolysis for benzenesulfonyl chloride, its p-methyl, and m-nitro derivatives in 50% aqueous acetone at 25.0 °C were found to be 0.0146 min⁻¹, 0.0106 min⁻¹, and 0.044 min⁻¹, respectively. beilstein-journals.org
The selectivity of the reaction towards different nucleophiles also provides mechanistic clues. For example, the ratio of the rate constant for reaction with hydroxide (B78521) ion (kOH⁻) to that with water (kH₂O) for benzenesulfonyl chloride is approximately 7 x 10⁸, a value significantly larger than that for primary alkyl halides and consistent with an SN2 pathway. beilstein-journals.org
The choice of solvent can be expected to have a significant impact. In polar protic solvents, such as water and alcohols, the solvent can act as the nucleophile (solvolysis) and also stabilize the departing chloride ion through hydrogen bonding. In polar aprotic solvents, the rates of SN2 reactions can be enhanced due to the desolvation of the nucleophile.
A more quantitative understanding of solvent effects can often be achieved using the Grunwald-Winstein equation, which correlates the rate of a solvolysis reaction with the ionizing power and nucleophilicity of the solvent. For arenesulfonyl chlorides, extended forms of this equation are often necessary to account for the bimolecular nature of the reaction.
Stereoelectronic Considerations in Reactivity
Stereoelectronic effects, which refer to the influence of the spatial arrangement of electrons on the structure and reactivity of a molecule, are critical in understanding the reactions of this compound. In the context of nucleophilic substitution at the sulfonyl group, the geometry of the transition state and the orientation of the interacting orbitals are key determinants of the reaction barrier.
For an SN2 reaction at the sulfur center, the nucleophile is expected to approach the sulfur atom from the side opposite to the leaving group (chloride), leading to a trigonal bipyramidal transition state. The substituents on the benzene ring, including the 3-chloro and 5-methoxy groups, influence the stability of this transition state through their electronic effects.
The orientation of the sulfonyl group relative to the benzene ring can also play a role. The rotation around the C-S bond can affect the extent of conjugation between the π-system of the ring and the orbitals of the sulfonyl group. While the sulfonyl group is generally considered to be inductively withdrawing, the possibility of pπ-dπ interactions, although debated, could be influenced by the ring substituents.
The following table summarizes the key electronic effects of the substituents in this compound:
| Substituent | Position | Inductive Effect | Resonance Effect |
| Chlorine | 3 | Electron-withdrawing (-I) | Weakly deactivating |
| Methoxy | 5 | Electron-withdrawing (-I) | Weakly electron-donating (+R) |
The combined electronic influence of these meta-substituents will ultimately determine the electron density at the sulfonyl sulfur and its reactivity towards nucleophiles. The electron-withdrawing nature of the chlorine atom will increase the electrophilicity of the sulfur, making it more susceptible to nucleophilic attack. The methoxy group, also at a meta position, will primarily exert an inductive withdrawing effect, further enhancing the reactivity.
Applications in Advanced Organic Synthesis and Chemical Sciences
Intermediate in the Synthesis of Complex Organic Molecules
The reactivity of the sulfonyl chloride group makes 3-Chloro-5-methoxybenzenesulfonyl chloride a valuable building block for introducing the 3-chloro-5-methoxyphenylsulfonyl moiety into a variety of organic structures. This has significant implications in medicinal chemistry and materials science.
The sulfonamide functional group is a cornerstone in the development of therapeutic agents, and this compound serves as a direct precursor to a wide array of N-substituted sulfonamides. The synthesis is typically achieved through the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. echemcom.com
The resulting sulfonamides are of significant interest due to their prevalence in biologically active compounds. The sulfonamide scaffold is found in a multitude of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and antitumor agents. echemcom.comnih.gov The specific substituents on the aromatic ring of this compound—the chloro and methoxy (B1213986) groups—can influence the physicochemical properties, such as lipophilicity and electronic character, of the final sulfonamide derivatives. This allows for the fine-tuning of their biological activity and pharmacokinetic profiles. For instance, research into N-aryl sulfonyl derivatives has demonstrated that modifications to the amine or the aryl sulfonyl chloride component can lead to compounds with significant antitumor and antibacterial activities. echemcom.com
The general reaction for the synthesis of sulfonamides from this compound is presented below:
Reaction Scheme for Sulfonamide Synthesis
Please note this is a generalized reaction scheme and not a specific synthesis from a cited source.
A study on the synthesis of N-aryl sulfonyl derivatives from various aromatic amines and sulfonyl chlorides highlighted the straightforward nature of this reaction, typically conducted at room temperature. echemcom.com This underscores the utility of compounds like this compound as reliable building blocks.
Table 1: Examples of Biologically Active Scaffolds Synthesized from Sulfonyl Chlorides
| Precursor | Reactant | Resulting Scaffold | Potential Biological Application |
|---|---|---|---|
| Benzene (B151609) sulfonyl chloride | Aromatic amine with a pyrimidine (B1678525) ring | N-aryl sulfonyl derivative | Antitumor, Antibacterial echemcom.com |
| p-Toluene sulfonyl chloride | Aromatic amine with a pyrimidine ring | N-aryl sulfonyl derivative | Antitumor, Antibacterial echemcom.com |
| 5-Methoxy-3-chloro-1-benzo[b]thiophene-2-sulphonyl chloride | Ammonia | 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonamide | Anti-inflammatory mdpi.com |
Beyond the synthesis of sulfonamides, this compound is a precursor for more complex and functionally diverse molecules. The sulfonyl chloride group can react with a range of nucleophiles, not limited to amines, including alcohols and thiols, to form sulfonate esters and thioesters, respectively. This reactivity allows for its incorporation into a variety of molecular architectures.
In the realm of materials science, sulfonyl chloride-containing compounds are utilized in the synthesis of specialty polymers and dyes. The robust nature of the sulfonyl linkage provides chemical and thermal stability to the resulting materials.
In medicinal chemistry, the introduction of the 3-chloro-5-methoxyphenylsulfonyl group can be a key step in the synthesis of complex, biologically active molecules. The presence of the chlorine atom, in particular, is a common feature in many pharmaceuticals and can significantly modulate the biological activity of a molecule. nih.gov For example, a research program aimed at discovering novel anti-inflammatory agents synthesized 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonamide from a related sulfonyl chloride precursor, highlighting the importance of this chemical class in constructing potential therapeutics. mdpi.com The ability to use this compound to build upon existing heterocyclic systems opens avenues for creating novel molecular entities with unique biological properties.
Derivatization Agent in Analytical Chemistry Methodologies
Chemical derivatization is a technique used to modify an analyte to enhance its detection and separation in analytical methods like chromatography and mass spectrometry. researchgate.net Sulfonyl chlorides, including this compound, are effective derivatizing agents, particularly for compounds containing hydroxyl and amino groups.
In HPLC, many analytes lack a suitable chromophore for UV detection or exhibit poor chromatographic retention. Pre-column derivatization with a reagent like this compound can overcome these limitations. The reaction of the sulfonyl chloride with an analyte, such as a secondary amine, introduces a bulky, UV-active group, significantly improving detection sensitivity. nih.govmdpi.com
Table 2: HPLC Derivatization Study Example
| Analyte | Derivatizing Agent | Detection Wavelength | Outcome |
|---|---|---|---|
| Spectinomycin (secondary amines) | 2-Naphthalenesulfonyl chloride | 254 nm | Improved sensitivity and separation from degradation products nih.gov |
| Dimethylamine (DMA) & Diethylamine (DEA) | 4-Chloro-7-nitrobenzofurazane (NBD-Cl) | λex = 450 nm, λem = 540 nm (Fluorescence) | High sensitivity and reliability for quantification in pharmaceuticals mdpi.com |
Mass spectrometry is a powerful analytical technique, but the ionization efficiency of certain classes of molecules can be low, limiting detection sensitivity. Charge-switch derivatization is a strategy employed to improve the ionization of analytes. A study utilizing a structurally similar compound, 3-(chlorosulfonyl)benzoic acid, demonstrates the utility of the sulfonyl chloride functional group in this context. researchgate.netscilit.com
In this method, analytes that are typically detected in the positive ion mode are derivatized to introduce a group that is readily ionized in the negative ion mode. researchgate.net The reaction of a hydroxyl-containing analyte (like a sterol or diacylglycerol) with the sulfonyl chloride group introduces a sulfonic acid moiety (after hydrolysis of the initial sulfonate ester during workup, or by design of the reagent). This acidic group is easily deprotonated, leading to the formation of a stable negative ion in the mass spectrometer's ion source. researchgate.netscilit.com
This "charge-switch" offers several advantages:
Higher Ionization Efficiency: The formation of stable negative ions enhances the signal intensity. researchgate.net
Reduced Detection Limits: Significantly lower concentrations of the analyte can be detected. For instance, the use of 3-(chlorosulfonyl)benzoic acid for derivatization reduced the limits of detection for free sterols in plasma to the 15–25 pmol/mL range. researchgate.netscilit.com
Improved Structural Analysis: The derivatization can lead to specific and predictable fragmentation patterns in tandem mass spectrometry (MS/MS), which aids in the structural elucidation of the analyte. researchgate.net
The reaction is generally simple, involving mixing the analyte with the derivatizing agent and heating for a short period, making it a robust and reproducible method for enhancing MS analysis. researchgate.netscilit.com
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Chloro-5-methoxybenzenesulfonyl chloride, ¹H and ¹³C NMR would provide definitive information about the arrangement of substituents on the benzene (B151609) ring.
Proton (¹H) NMR Analysis for Structural Elucidation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would display a characteristic splitting pattern for the three non-equivalent protons on the benzene ring. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The strongly electron-withdrawing sulfonyl chloride and chloro groups will deshield the adjacent protons, shifting their signals downfield, while the electron-donating methoxy group will cause an upfield shift for the protons in its vicinity. The coupling constants (J) between adjacent protons would provide crucial information about their relative positions on the ring. The methoxy group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Aromatic H | 7.2 - 7.8 | m | N/A |
| Methoxy (OCH₃) | ~3.9 | s | N/A |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon (¹³C) NMR for Carbon Skeleton Confirmation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the sulfonyl chloride group is expected to be the most downfield, followed by the carbon bearing the chlorine atom and the carbon with the methoxy group. The remaining aromatic carbons will resonate at higher field strengths. The methoxy carbon will appear as a single peak in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-SO₂Cl | 140 - 145 |
| C-Cl | 135 - 140 |
| C-OCH₃ | 158 - 162 |
| Aromatic CH | 110 - 130 |
| OCH₃ | 55 - 60 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The FTIR spectrum of this compound would exhibit characteristic absorption bands for the sulfonyl chloride, methoxy, and substituted benzene ring moieties.
Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| S=O (Sulfonyl chloride) | Asymmetric stretch | 1370 - 1390 |
| S=O (Sulfonyl chloride) | Symmetric stretch | 1170 - 1190 |
| C-O (Methoxy) | Stretch | 1200 - 1300 (asymmetric), 1000-1100 (symmetric) |
| C-Cl (Aromatic) | Stretch | 1000 - 1100 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Methoxy) | Stretch | 2850 - 2960 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks in an approximate 3:1 ratio) would be observed. The fragmentation pattern would likely involve the loss of the sulfonyl chloride group, the methoxy group, and other characteristic fragments of the substituted benzene ring.
Predicted Mass Spectrometry Fragmentation
| Fragment Ion | Proposed Structure |
| [M]⁺ | [C₇H₆Cl₂O₃S]⁺ |
| [M-SO₂Cl]⁺ | [C₇H₆ClO]⁺ |
| [M-Cl]⁺ | [C₇H₆ClO₃S]⁺ |
| [M-OCH₃]⁺ | [C₆H₃Cl₂SO₂]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate mass measurement of the parent ion. This technique allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS would be used to confirm its molecular formula, C₇H₆Cl₂O₃S.
Table 1: Representative HRMS Data for an Arylsulfonyl Chloride Analog
| Compound | Molecular Formula | Theoretical Exact Mass (Da) |
|---|
This table presents representative data for a related compound to illustrate the principles of HRMS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS can be employed to assess its purity by separating it from any volatile impurities or byproducts from its synthesis.
The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to spectral libraries, such as the NIST Mass Spectral Library. nist.govnist.gov
For instance, the electron ionization (EI) mass spectrum of the related compound benzenesulfonyl chloride shows characteristic fragments that aid in its identification. nist.govnih.gov Similarly, the analysis of n-tetradecanesulfonyl chlorides by GC-MS reveals distinct fragmentation patterns for different isomers. core.ac.uknih.gov Due to the thermal lability of some sulfonyl chlorides, derivatization into more stable compounds, such as sulfonamides, may be necessary for accurate quantitative analysis. core.ac.uknih.gov
Table 2: Typical GC-MS Parameters for Arylsulfonyl Chloride Analysis
| Parameter | Value |
|---|---|
| GC Column | HP-INNOWAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) mdpi.com |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min mdpi.com |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 60°C, ramped to 300°C researchgate.net |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.com |
| Mass Range | 29–500 m/z mdpi.com |
This table presents typical parameters for the GC-MS analysis of related compounds and serves as a representative example.
Liquid Chromatography-Mass Spectrometry (LC-MS/UPLC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-pressure variant, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are cornerstone techniques for the analysis of a wide range of compounds, including those that are non-volatile or thermally unstable. These methods are highly applicable to the analysis of this compound and its reaction mixtures.
In LC-MS, the sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. This allows for the separation, detection, and identification of individual components within a complex matrix. LC-MS is particularly useful for monitoring the progress of a chemical reaction, identifying intermediates and byproducts, and assessing the purity of the final product. The use of derivatization agents, such as benzoyl chloride, can enhance the detection of certain analytes in LC-MS. nih.govnih.gov
While specific LC-MS data for this compound is not widely published, methods for related compounds are well-documented. For example, LC-MS has been used for the determination of pharmaceuticals and their metabolites in various solutions. innovareacademics.in
Table 3: Representative LC-MS Conditions for the Analysis of Related Compounds
| Parameter | Condition |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) nih.govnih.gov |
| Column | C18 reverse-phase column patsnap.com |
| Mobile Phase | Gradient elution with water and acetonitrile (B52724), often with additives like formic acid or trifluoroacetic acid sielc.comgoogle.com |
| Mass Spectrometer | Triple quadrupole or other suitable mass analyzer nih.gov |
| Ionization Source | Electrospray Ionization (ESI) |
This table provides representative LC-MS conditions based on the analysis of analogous compounds.
X-ray Crystallography of Related Arylsulfonyl Chloride Derivatives or Complexes
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov While a crystal structure for this compound itself is not publicly available, the analysis of related arylsulfonyl chloride derivatives provides valuable insights into the expected molecular geometry and intermolecular interactions.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the crystal, from which the positions of the atoms can be determined. The crystal structures of various arylsulfonylation products and other substituted arylsulfonyl compounds have been reported. iucr.orgmdpi.com For example, the crystal structure of p-toluenesulfonyl chloride derivatives reveals details about their molecular conformation and packing in the solid state. These studies often highlight the role of weak intermolecular interactions, such as C-H···O hydrogen bonds, in the crystal packing. iucr.org
Table 4: Representative Crystallographic Data for an Arylsulfonyl Derivative
| Parameter | Value |
|---|---|
| Compound | 2-n-butyl-5-chloro-1-(4-methylphenylsulfonyl)-1H-benzimidazole iucr.org |
| Crystal System | Monoclinic mdpi.com |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123 Å, b = 15.456 Å, c = 12.345 Å, β = 95.12° |
| Key Bond Lengths | S-O: ~1.43 Å, S-N: ~1.65 Å, S-C: ~1.76 Å |
This table presents representative crystallographic data for a derivative of an arylsulfonyl chloride to illustrate the type of information obtained from X-ray crystallography. The values are illustrative and based on typical findings for related structures.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds like this compound. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Reverse-phase HPLC, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol), is commonly employed for the analysis of arylsulfonyl chlorides. sielc.comresearchgate.net The addition of modifiers like phosphoric acid or trifluoroacetic acid to the mobile phase can improve peak shape and resolution. sielc.comgoogle.com Detection is usually achieved with a UV detector, as the aromatic ring of the benzenesulfonyl chloride moiety absorbs UV light.
Table 5: Typical HPLC Method Parameters for Purity Assessment of Arylsulfonyl Chlorides
| Parameter | Condition |
|---|---|
| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.th |
| Mobile Phase | A: Water with 0.1% Phosphoric Acid, B: Acetonitrile sielc.com |
| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B |
| Flow Rate | 1.0 mL/min patsnap.comwu.ac.th |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C wu.ac.th |
This table outlines typical HPLC parameters for the analysis of related compounds and serves as a representative example.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile organic compounds. A flame ionization detector is highly sensitive to compounds that can be burned, making it suitable for the purity assessment of many organic substances.
For the analysis of this compound, GC-FID would involve injecting a solution of the compound into the gas chromatograph, where it is vaporized and separated on the column. The eluted compounds are then passed through a hydrogen-air flame, which ionizes the organic molecules. The resulting current is proportional to the amount of carbon atoms in the analyte, allowing for quantitative analysis. Due to the potential for thermal degradation of sulfonyl chlorides in the hot injector port of a GC, derivatization to more stable analogs may sometimes be preferred for accurate quantification. core.ac.uknih.gov
Table 6: Representative GC-FID Conditions for Analysis of Volatile Sulfur Compounds
| Parameter | Condition |
|---|---|
| Column | Capillary column suitable for sulfur compounds americanlaboratory.com |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Programmed to elute the compound of interest and any impurities |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
This table provides representative GC-FID conditions based on the analysis of analogous volatile sulfur compounds.
Computational and Theoretical Investigations
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are foundational to understanding the intrinsic properties of a molecule. These methods predict the three-dimensional structure and the distribution of electrons, which in turn govern the molecule's physical and chemical behavior.
Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. It is highly effective for determining the optimized ground state geometry, which corresponds to the most stable arrangement of atoms in the molecule. The combination of DFT with a suitable basis set, such as B3LYP/6-311++G(d,p), allows for the precise calculation of geometric parameters.
Table 1: Illustrative Optimized Geometric Parameters for 3-Chloro-5-methoxybenzenesulfonyl chloride This table presents hypothetical data for illustrative purposes.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | S-Cl | 2.07 Å |
| Bond Length | S=O | 1.43 Å |
| Bond Length | C-S | 1.78 Å |
| Bond Length | C-Cl (ring) | 1.74 Å |
| Bond Angle | O=S=O | 122.5° |
| Bond Angle | Cl-S-C | 98.0° |
| Dihedral Angle | O=S-C-C | 85.0° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the site of nucleophilicity, while the LUMO acts as an electron acceptor, indicating the site of electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, FMO analysis would show the HOMO localized primarily on the methoxy-substituted benzene (B151609) ring, which is rich in electrons. Conversely, the LUMO would likely be centered around the highly electrophilic sulfonyl chloride group (-SO₂Cl). This distribution indicates that the molecule would act as an electrophile in reactions, with nucleophiles preferentially attacking the sulfur atom. The energy values help quantify this reactivity.
Table 2: Illustrative Frontier Molecular Orbital Properties for this compound This table presents hypothetical data for illustrative purposes.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.50 |
| LUMO | -1.25 |
| HOMO-LUMO Gap (ΔE) | 6.25 |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.de In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. libretexts.orguni-muenchen.de
An MEP map of this compound would reveal distinct charge localizations. The most negative potential would be concentrated around the oxygen atoms of the sulfonyl group and the methoxy (B1213986) group, due to their high electronegativity. mdpi.com A significant region of positive electrostatic potential would be located around the sulfur atom of the sulfonyl chloride group, confirming its high electrophilicity and susceptibility to nucleophilic attack. nih.gov The chlorine atom attached to the sulfur also contributes to this electrophilicity. The aromatic ring would show a varied potential, influenced by the electron-donating methoxy group and the electron-withdrawing chloro and sulfonyl chloride substituents. researchgate.net
Reaction Pathway and Transition State Analysis
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. This is particularly useful for understanding reactions involving sulfonyl chlorides, such as hydrolysis or amination. osti.govrsc.org
A common reaction for this compound is nucleophilic substitution at the sulfur atom, for example, its hydrolysis to form 3-chloro-5-methoxybenzenesulfonic acid. Theoretical studies can model the entire reaction pathway. This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating the energy barrier (activation energy) that must be overcome for the reaction to proceed. Studies on the hydrolysis of aromatic sulfonyl chlorides suggest an Sₙ2-like mechanism. rsc.orgacs.org Computational analysis would confirm the geometry of the transition state, likely a pentacoordinate sulfur intermediate, and provide quantitative data on the reaction kinetics. researchgate.net This information is critical for predicting reaction rates and understanding how substituents on the benzene ring influence reactivity.
Simulation of Intermolecular Interactions in Derived Systems
The functional groups on this compound allow for its conversion into various derivatives, most notably sulfonamides, which are a class of compounds with significant biological and industrial applications. nih.govnih.gov Understanding the intermolecular interactions of these derived systems is key to predicting their macroscopic properties, such as crystal packing, solubility, and biological activity. nih.gov
Molecular dynamics (MD) simulations can be employed to study the behavior of these derived molecules in different environments, such as in a crystal lattice or in solution. dovepress.com For example, if this compound is reacted with an amine to form a sulfonamide, simulations could model how this new molecule interacts with itself and with solvent molecules. These simulations can reveal the dominant intermolecular forces, such as hydrogen bonds (between the sulfonamide N-H and S=O groups) and π-π stacking interactions between the aromatic rings. nih.gov By analyzing these interactions, one can gain insight into the supramolecular structures these derivatives are likely to form. nih.gov
Future Research Directions and Emerging Trends
Advancements in Sustainable and Green Synthesis Strategies
Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents like chlorosulfonic acid or thionyl chloride, which can generate significant toxic waste and require stringent handling protocols. orgsyn.orgorgsyn.org The future of synthesizing 3-Chloro-5-methoxybenzenesulfonyl chloride is increasingly geared towards environmentally benign and sustainable strategies that prioritize safety, efficiency, and waste reduction.
One promising green approach involves the oxidative chlorination of the corresponding thiols or disulfides using milder and more selective reagents. nih.gov Research has demonstrated the efficacy of systems like N-chlorosuccinimide (NCS) for this transformation. organic-chemistry.orgresearchgate.netgoogle.com A particularly innovative method utilizes S-alkylisothiourea salts as odorless and stable precursors, which react with NCS under mild, acidic conditions to produce a variety of sulfonyl chlorides in high yields. organic-chemistry.orgresearchgate.netgoogle.com This method is not only operationally simple but also allows for the recycling of the succinimide (B58015) byproduct, enhancing its sustainability. organic-chemistry.orgresearchgate.net
Another avenue of green synthesis involves the use of sulfonyl hydrazides as starting materials. These can be converted to sulfonyl chlorides using reagents like NCS under gentle conditions, offering a practical alternative to traditional routes that often require toxic and corrosive chemicals. nih.gov Furthermore, methods employing catalytic systems, such as the use of cuprous or cupric chloride with thionyl chloride aqueous liquor, are being developed to improve yields and simplify reaction control for substituted benzenesulfonyl chlorides. google.com
The table below summarizes some emerging green synthesis strategies applicable to sulfonyl chlorides.
| Starting Material | Reagent(s) | Key Advantages | Reference(s) |
| S-Alkylisothiourea Salts | N-Chlorosuccinimide (NCS), Acid | Mild conditions, high yield, recyclable byproduct, odorless. | organic-chemistry.org, researchgate.net, google.com |
| Sulfonyl Hydrazides | N-Chlorosuccinimide (NCS) / N-Bromosuccinimide (NBS) | Milder and more practical than traditional methods. | nih.gov |
| Substituted Anilines | Sodium Nitrite (B80452), Thionyl Chloride, CuCl/CuCl₂ | Simplified reaction steps, improved yield, reduced cost. | google.com |
| 5-Nitro-2-chlorobenzenesulfonic acid | Bis(trichloromethyl)carbonate (BTC), Organic Base | Replaces hazardous thionyl chloride, safe, high yield. | google.com |
These advancements signal a shift towards processes that are not only more efficient but also align with the principles of green chemistry, reducing the environmental footprint of producing valuable chemical intermediates like this compound.
Exploration of Novel Reactivity and Catalysis with this compound
Beyond its conventional role in forming sulfonamides and sulfonate esters, this compound is at the forefront of research exploring novel reactivity patterns. Sulfonyl chlorides are being recognized as versatile synthons capable of participating in a wide array of chemical transformations. magtech.com.cn
Future research is expected to delve deeper into the radical-mediated reactions of sulfonyl chlorides. These compounds can serve as sources for sulfonyl, aryl, and other radical species, enabling their addition across unsaturated bonds in alkenes and alkynes. magtech.com.cn This opens up pathways to complex molecules that are not easily accessible through traditional ionic routes. The specific substitution pattern of this compound, with its electron-withdrawing chlorine and electron-donating methoxy (B1213986) group, offers a unique electronic profile that could be exploited to control the regioselectivity and reactivity in such radical processes.
A significant emerging trend is the concept of "late-stage functionalization," where a robust chemical group is modified at a late step in a synthetic sequence. nih.govnih.govresearchgate.net A groundbreaking development has been the conversion of primary sulfonamides back into highly reactive sulfonyl chlorides. nih.govnih.govresearchgate.net Using activating agents like a pyrylium (B1242799) salt (Pyry-BF₄), stable and complex sulfonamides can be transformed back into the corresponding sulfonyl chloride in situ. nih.govnih.gov This allows a single, readily available sulfonamide derived from this compound to become a branching point for creating a diverse library of analogues (sulfonates, sulfonyl fluorides, etc.) under mild conditions. nih.govnih.gov This strategy is particularly powerful in drug discovery for rapidly exploring structure-activity relationships.
Furthermore, derivatives of this compound could find applications in organocatalysis. The sulfonamide linkage, for instance, can act as a hydrogen-bond donor, a property that has been harnessed in catalysts for reactions like the ring-opening polymerization of lactones. cbijournal.com The specific electronic properties imparted by the chloro and methoxy groups could be used to fine-tune the acidity and catalytic activity of such molecules.
Broadening Applications in Interdisciplinary Fields
The utility of this compound and its derivatives is expanding beyond the confines of traditional organic synthesis into diverse, interdisciplinary fields such as medicinal chemistry and materials science.
In medicinal chemistry, the sulfonamide functional group, readily prepared from sulfonyl chlorides, is a cornerstone of many therapeutic agents. nih.gov Derivatives containing the 3-chloro-5-methoxybenzene scaffold are being investigated for a range of biological activities. For example, substituted benzenesulfonamides have shown potential as antiviral agents. nih.gov The unique substitution pattern of this compound could be instrumental in developing new drug candidates where the specific placement of the chlorine and methoxy groups influences binding affinity and selectivity for biological targets.
In the realm of materials science, sulfonyl chlorides are emerging as key tools for the postsynthetic modification (PSM) of advanced materials like Metal-Organic Frameworks (MOFs). MOFs are porous materials with applications in gas storage, separation, and catalysis. By reacting an amino-functionalized MOF with a sulfonyl chloride like this compound, a sulfonamide linkage can be covalently attached to the framework. This modification can alter the chemical and physical properties of the MOF's pores, introducing new functionalities and enhancing properties like hydrogen-bond strength and stability.
The table below highlights potential interdisciplinary applications.
| Field | Application | Potential Role of this compound |
| Medicinal Chemistry | Drug Discovery | Building block for synthesizing novel sulfonamide-based therapeutics (e.g., antiviral, anti-inflammatory). |
| Materials Science | Metal-Organic Frameworks (MOFs) | Reagent for postsynthetic modification to introduce sulfonamide groups, tuning material properties. |
| Agrochemicals | Pesticide Development | Intermediate in the synthesis of new herbicidal or fungicidal compounds. |
| Chemical Biology | Covalent Probes | Precursor for sulfonyl fluoride (B91410) probes used to study protein function and reactivity. sigmaaldrich.com |
Integration of Advanced Computational Methodologies for Predictive Chemistry
The synergy between experimental work and computational chemistry is set to accelerate research involving this compound. Advanced computational methodologies are becoming indispensable for predicting the compound's behavior and guiding the design of new experiments.
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. These calculations can help rationalize its reactivity with different nucleophiles and predict the outcomes of reactions under various conditions. For instance, computational models can determine the most likely sites for nucleophilic or radical attack, guiding the synthesis of specific isomers.
A particularly exciting frontier is the use of machine learning (ML) and artificial intelligence (AI) in predictive chemistry. cam.ac.uk ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with high accuracy. cam.ac.uk For a molecule like this compound, such models could predict its regioselectivity in late-stage functionalization reactions on complex substrates, saving significant experimental time and resources. cam.ac.uk For example, a neural network could predict the atom-wise probabilities of functionalization, highlighting the most reactive sites on a target molecule. cam.ac.uk
The integration of these predictive technologies will undoubtedly foster a more rational, efficient, and innovative approach to exploring the full potential of 3--Chloro-5-methoxybenzenesulfonyl chloride in science and technology.
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of 3-Chloro-5-methoxybenzenesulfonyl chloride to achieve high yield and purity?
Answer:
- Methodological Steps :
- Intermediate Preparation : Start with o-chlorobenzoxime formation using hydroxylamine hydrochloride under alkaline conditions (similar to methods for structurally related sulfonyl chlorides) .
- Chlorination : Use phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) for efficient conversion of intermediates to sulfonyl chlorides. Ensure stoichiometric excess and controlled temperature (40–60°C) to minimize side reactions .
- Purification : Employ column chromatography or recrystallization in non-polar solvents (e.g., hexane/dichloromethane) to isolate the product. Monitor purity via HPLC or GC-MS .
- Critical Factors :
Characterization Challenges
Q. Q2. Which advanced spectroscopic techniques are most effective for resolving structural ambiguities in this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) or electron impact (EI) to detect molecular ion peaks (e.g., [M+H]⁺ at m/z 239.97 for C₇H₅Cl₂O₃S) .
- Infrared (IR) Spectroscopy : Detect characteristic S=O stretches at 1360–1370 cm⁻¹ and 1140–1160 cm⁻¹ .
Stability and Reactivity
Q. Q3. How does the electron-withdrawing methoxy group influence the reactivity of this compound in nucleophilic substitutions?
Answer:
- Electronic Effects : The methoxy group at the 5-position activates the sulfonyl chloride via resonance stabilization of intermediates, enhancing reactivity toward amines and alcohols.
- Experimental Validation : Compare reaction rates with analogs lacking substituents (e.g., 3-chlorobenzenesulfonyl chloride) using kinetic studies under identical conditions .
- Practical Implications : Optimize reaction temperatures (0–25°C) to balance reactivity and byproduct formation in peptide coupling or sulfonamide synthesis .
Contradictory Data Analysis
Q. Q4. How should researchers address discrepancies in reported yields for reactions involving this compound?
Answer:
- Root Causes :
- Moisture Contamination : Trace water hydrolyzes sulfonyl chloride to sulfonic acid, reducing yields. Validate anhydrous conditions via Karl Fischer titration .
- Catalytic Interference : Residual acids/bases from synthesis (e.g., PCl₅ byproducts) may alter reaction pathways. Include neutralization steps (e.g., NaHCO₃ wash) .
- Mitigation Strategies :
Safety and Waste Management
Q. Q5. What protocols ensure safe handling and disposal of this compound in academic labs?
Answer:
- Handling :
- Waste Disposal :
Stability Under Storage Conditions
Q. Q6. What storage conditions maximize the shelf life of this compound?
Answer:
- Optimal Conditions :
- Stability Testing : Monitor purity via NMR every 3–6 months. Degradation manifests as sulfonic acid formation (broad ~10–12 ppm peak in ¹H NMR) .
Analytical Method Development
Q. Q7. How can researchers validate the purity of this compound for sensitive applications?
Answer:
- Chromatographic Methods :
- Quantitative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
